molecular formula C16H18FN3O2S B2809864 N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 482301-15-5

N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2809864
CAS No.: 482301-15-5
M. Wt: 335.4
InChI Key: JIFQEUVPOWTION-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a small molecule with the CAS registry number 482301-15-5 and a molecular weight of 335.40 g/mol . Its molecular formula is C16H18FN3O2S . This compound belongs to the 1,6-dihydropyrimidine class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry due to their wide range of potential biological activities. Research into structurally similar 1,6-dihydropyrimidine derivatives has shown that these compounds can possess notable antifungal properties, particularly against pathogens like Candida albicans . Quantitative Structure-Activity Relationship (QSAR) studies on this chemical family suggest that the presence of specific substituents, including electron-withdrawing groups on the acetamide moiety, can be a key factor in enhancing this inhibitory activity . As such, this compound serves as a valuable chemical tool for researchers exploring new antifungal agents and investigating the structure-activity relationships within this class of molecules. It is offered with a purity of 90% or higher and is available in various quantities to meet diverse research needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-3-13-8-14(21)20-16(19-13)23-10-15(22)18-9-11-4-6-12(17)7-5-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFQEUVPOWTION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, 4-propylbenzaldehyde, ethyl acetoacetate, and urea are used.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the dihydropyrimidinone with a thiol reagent, such as thiourea, under basic conditions.

    Attachment of the Fluorophenylmethyl Group: The final step involves the alkylation of the sulfanylacetamide with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the Biginelli reaction and automated systems for the subsequent steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the dihydropyrimidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antiviral, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action for N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group could participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound Name Pyrimidine Substituents Impact on Properties Reference
Target Compound 4-Propyl, 6-oxo Increased lipophilicity; potential metabolic stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 4-Methyl, 6-oxo Methyl group reduces steric hindrance; sulfamoyl enhances solubility
2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide 6-oxo (no substituent at C4) Reduced steric bulk; trifluoromethyl boosts electronegativity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diamino Amino groups enable hydrogen bonding; altered solubility profile

Key Findings :

  • Propyl vs. Methyl : The 4-propyl group in the target compound likely enhances membrane permeability compared to the 4-methyl analogue .
  • Amino Substitution: 4,6-Diaminopyrimidine derivatives exhibit stronger hydrogen-bonding networks, as observed in crystal structures .

Aromatic Ring Modifications

Compound Name Phenyl Substituent Impact on Properties Reference
Target Compound 4-Fluorophenylmethyl Fluorine improves metabolic stability and binding affinity
N-(4-Phenoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide 4-Phenoxyphenyl Phenoxy group increases melting point (224–226°C) due to crystallinity
N-[4-(Trifluoromethyl)phenyl]-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide 4-Trifluoromethylphenyl Trifluoromethyl enhances electronegativity, affecting receptor interactions
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl Chlorine increases hydrophobicity; dihedral angles (42–67°) influence conformation

Key Findings :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may offer better pharmacokinetics than chlorophenyl analogues due to reduced toxicity .

Conformational and Crystallographic Insights

  • Dihedral Angles : In chlorophenyl analogues, pyrimidine and benzene rings form dihedral angles of 42–67°, stabilized by intramolecular N–H⋯N bonds . The target compound’s propyl group may alter this angle, affecting packing efficiency.
  • Hydrogen Bonding : Sulfanylacetamide linkers in all analogues facilitate intramolecular hydrogen bonds, critical for stabilizing folded conformations .

Implications for Drug Design

  • Lipophilicity : The 4-propyl and 4-fluorophenyl groups in the target compound balance lipophilicity and solubility, advantageous for oral bioavailability.
  • Steric Effects : Propyl substitution may hinder binding to enzymes compared to smaller groups (e.g., methyl), necessitating further SAR studies.
  • Crystallinity: Phenoxy and sulfamoyl substituents improve crystallinity but may reduce dissolution rates, highlighting trade-offs in formulation .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, with the CAS number 482301-15-5, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S and it has a molecular weight of 335.4 g/mol. This compound features a complex structure that includes a fluorophenyl group and a pyrimidinyl sulfanyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular processes such as migration and proliferation. Research suggests that compounds with similar structural motifs may inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis by degrading extracellular matrix components .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly affect cancer cell migration and invasion. For instance, one study highlighted the efficacy of related compounds in inhibiting MMP activity in human fibrosarcoma cells (HT1080), thereby reducing cell migration associated with tumor progression . The effectiveness of these compounds was evaluated using various assays, including collagen migration assays where cell movement was quantified after treatment with the compound.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrimidine rings can enhance or diminish biological activity. For example, the presence of a fluorine atom on the phenyl ring has been shown to maintain significant biological activity while providing additional chemical diversity .

Case Study 1: MMP Inhibition

A notable investigation involved testing N-(4-fluorophenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl derivatives against MMPs. The study reported that certain derivatives exhibited potent inhibition of MMP-9, leading to decreased phosphorylation of downstream signaling molecules such as AKT and ERK1/2, which are critical for cell survival and proliferation .

Case Study 2: Antibacterial Activity

Another area of interest is the antibacterial potential of this compound. Research on similar thioacetamide derivatives indicated promising activity against Gram-negative bacteria, suggesting that modifications in the structure could lead to new antibacterial agents .

Summary of Findings

Activity Effect Reference
MMP InhibitionSignificant reduction in migration
Antibacterial PotentialEffective against Gram-negative bacteria
SAR AnalysisFluorine substitution enhances activity

Q & A

Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Pyrimidinone Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the 6-oxo-1,6-dihydropyrimidin-2-yl scaffold.

Sulfanyl-Acetamide Coupling : Alkylation of the pyrimidinone thiol group with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety.

N-Benzylation : Reaction of 4-fluorobenzylamine with the intermediate under nucleophilic substitution conditions.
Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Control temperature (60–80°C) to minimize side reactions during alkylation.
  • Employ column chromatography or recrystallization for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm molecular structureLook for signals:
- ~δ 2.5–3.0 ppm (propyl CH₂)
- δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons) .
IR Spectroscopy Identify functional groupsPeaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F) .
HPLC-MS Assess purity and molecular weightUse C18 columns with acetonitrile/water gradients; monitor [M+H]⁺ .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

Methodological Answer:

  • Solubility Enhancers : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Add Tween-80 or cyclodextrins for aqueous dispersion.
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC to detect degradation products.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Apply SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : Iterate with SHELXL using restraints for flexible moieties (e.g., propyl chain).
  • Validation : Check R-factor convergence (<5%) and electron density maps for missing atoms .

Q. What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?

Methodological Answer:

  • Nucleophilic Substitution : The sulfanyl group acts as a leaving group in SN2 reactions with alkyl halides.
  • Oxidation Pathways : Monitor sulfoxide/sulfone formation using H₂O₂ or m-CPBA; track via TLC or LC-MS.
  • pH-Dependent Stability : Conduct kinetic studies at pH 2–10 to identify optimal reaction conditions .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

Modification Site Impact on Activity Reference
4-Fluorophenyl Enhances lipophilicity and target binding
Propyl Chain Adjusts steric bulk; affects metabolic stability
Sulfanyl Linker Influences redox susceptibility and solubility
Design Strategy : Synthesize analogs with truncated propyl groups or substituted phenyl rings; evaluate via enzyme inhibition assays.

Q. What computational methods predict this compound’s stability under varying conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model hydrolysis pathways of the sulfanyl-acetamide bond.
  • Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to predict membrane permeability.
  • QSPR Models : Corporate logP and polar surface area to forecast oxidative degradation .

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with SC-XRD results to confirm bond angles and torsional strains.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; assign proton-proton proximities.
  • Isotopic Labeling : Use ¹⁵N/¹³C-enriched samples to trace ambiguous peaks .

Q. What industrial-scale purification techniques are feasible without compromising yield?

Methodological Answer:

  • Continuous Chromatography : Employ simulated moving bed (SMB) systems for high-throughput separation.
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal homogeneity.
  • Membrane Filtration : Use nanofiltration to remove low-MW impurities .

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